dimethyl[2-(pyrazin-2-yl)ethyl]amine
Description
Dimethyl[2-(pyrazin-2-yl)ethyl]amine is a tertiary amine featuring a pyrazine ring linked via an ethyl group to a dimethylamino moiety. Its structure combines the electron-deficient heteroaromatic pyrazine system with the strong electron-donating dimethylamino group, creating unique electronic and steric properties. Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding capabilities and modulate electron density, distinguishing it from pyridine-based analogs .
Properties
IUPAC Name |
N,N-dimethyl-2-pyrazin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11(2)6-3-8-7-9-4-5-10-8/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWITWPYWEWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(pyrazin-2-yl)ethyl]amine typically involves the reaction of 2-chloropyrazine with N,N-dimethylethanolamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylaminoethyl group. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
dimethyl[2-(pyrazin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylaminoethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with different functional groups replacing the dimethylaminoethyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Profile
Dimethyl[2-(pyrazin-2-yl)ethyl]amine has been studied for its interaction with muscarinic receptors, particularly the M4 subtype. Research indicates that compounds targeting these receptors may have therapeutic advantages in treating neurological disorders such as Alzheimer's disease and schizophrenia due to their role in cognitive function and memory enhancement.
Case Study: Binding Affinity
A study conducted on the binding affinity of this compound demonstrated significant interaction with muscarinic receptors using radiolabeled ligands. The results indicated a higher efficacy at M4 receptors compared to other similar compounds, suggesting its potential as a therapeutic agent in neurological research.
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the reaction of 2-pyrazinecarboxaldehyde with dimethylamine, followed by reduction processes to achieve the desired amine structure. The purity and yield of the compound are critical for its application in research and development .
| Synthesis Step | Reagents | Conditions |
|---|---|---|
| Step 1 | 2-Pyrazinecarboxaldehyde + Dimethylamine | Stir at room temperature |
| Step 2 | Reducing agent (e.g., NaBH4) | Reflux for 4 hours |
| Step 3 | Purification via chromatography | Column chromatography |
Neuroscience Applications
This compound has shown promise in neuroscience studies, particularly in understanding its role as a neuromodulator. Its ability to selectively bind to muscarinic receptors allows researchers to explore its effects on neurotransmission and synaptic plasticity, which are crucial for learning and memory processes.
Case Study: Neurotransmission Effects
Research investigating the effects of this compound on neurotransmitter release found that it enhances acetylcholine release in neuronal cultures. This effect was linked to improved cognitive performance in animal models, highlighting its potential as a cognitive enhancer .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound derivatives. Research indicated that certain modifications to the pyrazine ring can enhance antibacterial activity against various pathogens.
| Compound Variant | Target Bacteria | Activity (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Derivative A | Escherichia coli | 16 µg/mL |
| Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of dimethyl[2-(pyrazin-2-yl)ethyl]amine depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect. For example, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes or DNA replication.
Comparison with Similar Compounds
N-[2-(Dimethylamino)ethyl]pyridin-2-amine
- Structure: Pyridine ring at the 2-position linked to a dimethylaminoethyl group.
- Key Differences : Pyridine has one nitrogen atom, making it less electron-deficient than pyrazine. This reduces hydrogen-bonding capacity and alters coordination behavior in metal complexes .
- Applications : Used in ligand design for catalysis and as a precursor in pharmaceutical synthesis .
Di(2-picolyl)amine
- Structure : Two pyridylmethyl groups attached to a central amine.
- Key Differences: The bidentate pyridine arms provide stronger metal-binding affinity compared to the monodentate pyrazine-ethyl group in dimethyl[2-(pyrazin-2-yl)ethyl]amine. This structural difference enhances its utility in stabilizing transition-metal catalysts .
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
- Structure: Three dimethylaminoethyl arms attached to a central amine.
- Key Differences: The multidentate structure enables superior catalytic activity in atom-transfer radical polymerization (ATRP) compared to monodentate analogs. The pyrazine derivative’s single arm limits its utility in such applications but may offer selectivity in specific reactions .
Comparative Properties
Electronic and Steric Effects
- Pyrazine vs. Pyridine: Pyrazine’s dual nitrogen atoms increase electron deficiency, reducing the basicity of the dimethylamino group compared to pyridine analogs. Computational studies suggest this lowers the amine’s pKa by ~0.5 units .
- Coordination Chemistry: this compound forms weaker bonds with late transition metals (e.g., Pd, Pt) than di(2-picolyl)amine due to its monodentate nature. However, pyrazine’s hydrogen-bonding capacity improves solubility in aqueous systems .
Pharmaceutical Relevance
- Intermediate in Drug Synthesis : Similar to the pyrimidine derivatives in , this compound serves as a building block for bioactive molecules. Its pyrazine core is found in antiviral and anticancer agents, where electron-deficient rings enhance target binding .
Catalytic Performance
- Comparison with Me₆TREN: In ATRP, Me₆TREN’s tridentate structure outperforms monodentate analogs in reducing catalyst loading. However, this compound’s pyrazine moiety may stabilize radicals in niche redox reactions .
Biological Activity
Dimethyl[2-(pyrazin-2-yl)ethyl]amine, also known as (S)-2-amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring in the compound is known to bind to proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant physiological effects, including anti-cancer properties and antimicrobial activities.
1. Anticancer Activity
Research has demonstrated that pyrazine derivatives, including this compound, exhibit potent anticancer effects. A study on a related pyrazine derivative showed that it induced apoptosis in human leukemia K562 cells by blocking cell proliferation and causing cell cycle arrest at the G0/G1 phase. The compound's IC50 value was determined to be 25 μM after 72 hours of treatment, indicating significant cytotoxicity against cancer cells .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Leishmania donovani and Mycobacterium tuberculosis. For instance, certain substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated good antitubercular activity with minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl[2-(pyrazin-2-yl)ethyl]amine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-(pyrazin-2-yl)ethylamine with methyl iodide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C can yield the product. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Key parameters include stoichiometric ratios of methylating agents, reaction time, and inert atmosphere maintenance to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of successful synthesis?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks at δ ~2.2–2.4 ppm (N–CH₃ groups) and aromatic protons from the pyrazine ring at δ ~8.3–8.8 ppm.
- ESI-MS : A molecular ion peak at m/z 166.1 [M+H]⁺ confirms the molecular formula (C₈H₁₂N₄).
- FT-IR : Absorbances at ~2800 cm⁻¹ (C–H stretching in CH₃) and ~1600 cm⁻¹ (C=N in pyrazine) validate structural motifs .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to potential amine-related irritation. Store under nitrogen at 2–8°C to prevent degradation. For spills, neutralize with dilute acetic acid and absorb with inert material. No specific toxicity data exists, so treat it as a hazardous amine derivative .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. Focus on the nucleophilicity of the amine group and steric effects from the pyrazine ring. Molecular dynamics simulations (e.g., in Gaussian or ORCA) help predict transition states and activation energies for reactions with alkyl halides .
Q. What strategies resolve contradictory data regarding the coordination behavior of this compound with transition metals?
- Methodological Answer : Contradictions in coordination geometry (e.g., octahedral vs. square planar) can arise from solvent polarity or counterion effects. Use X-ray crystallography to determine solid-state structures and UV-Vis titrations to assess solution-phase behavior. Compare stability constants (log β) across varying pH and ionic strengths .
Q. What experimental approaches optimize the catalytic performance of this compound-derived ligands in asymmetric synthesis?
- Methodological Answer :
- Ligand Design : Modify the pyrazine substituents to enhance electron-donating capacity.
- Screening : Use high-throughput experimentation (HTE) with microreactors to test ligand-metal combinations (e.g., Cu, Pd).
- Kinetic Studies : Monitor enantiomeric excess (EE) via chiral HPLC and correlate with steric parameters (e.g., Tolman cone angles) .
Q. How does the electronic nature of the pyrazine ring influence the basicity of this compound compared to analogous pyridine derivatives?
- Methodological Answer : Perform potentiometric titrations in aqueous and non-aqueous media (e.g., acetonitrile) to measure pKa values. Compare with DFT-calculated HOMO/LUMO energies. Pyrazine’s electron-deficient ring reduces amine basicity relative to pyridine derivatives, impacting protonation equilibria and metal-binding affinity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of this compound derivatives across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., positive controls for receptor binding). Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with structural analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
